molecular formula C11H19NO6 B11760559 1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B11760559
M. Wt: 261.27 g/mol
InChI Key: SSMVZCYSVWQYMJ-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and two hydroxyl groups attached to a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the ester groups to alcohols.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionalities allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate: Similar structure but with an amino group instead of hydroxyl groups.

    1-tert-Butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride: Similar structure with a different stereochemistry and an amino group.

Uniqueness

1-tert-butyl 2-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4,5-dihydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-8,13-14H,5H2,1-4H3/t6-,7+,8?/m0/s1

InChI Key

SSMVZCYSVWQYMJ-KJFJCRTCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1O)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.